2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1217731-81-1
VCID: VC2633016
InChI: InChI=1S/C14H17NO2/c16-14(17)13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,16,17)
SMILES: C1CC2C(C1CN2CC3=CC=CC=C3)C(=O)O
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

CAS No.: 1217731-81-1

Cat. No.: VC2633016

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid - 1217731-81-1

Specification

CAS No. 1217731-81-1
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Standard InChI InChI=1S/C14H17NO2/c16-14(17)13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,16,17)
Standard InChI Key OIAGHEMWVXRIGQ-UHFFFAOYSA-N
SMILES C1CC2C(C1CN2CC3=CC=CC=C3)C(=O)O
Canonical SMILES C1CC2C(C1CN2CC3=CC=CC=C3)C(=O)O

Introduction

Chemical Structure and Properties

Basic Properties

2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid possesses a molecular formula of C14H17NO2 with a molecular weight of 231.29 g/mol. The compound is characterized by its bicyclic core structure featuring an integrated nitrogen atom, a pendant benzyl group, and a carboxylic acid functionality. These structural elements combine to create a molecule with distinctive chemical and biological properties that have been explored in various research contexts.

Table 1: Physicochemical Properties of 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

PropertyValue
CAS Number1217731-81-1
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
TPSA40.54
LogP1.9816
H-Bond Acceptors2
H-Bond Donors1
Rotatable Bonds3

Structural Features

The compound features a bicyclic core with a bridged structure containing a nitrogen atom at the 2-position, creating the azabicyclo[2.2.1]heptane framework. The benzyl group attached to the nitrogen atom contributes lipophilic character to the molecule, while the carboxylic acid group at the 7-position provides a hydrophilic center capable of hydrogen bonding and further functionalization. This structural arrangement creates a molecule with distinct three-dimensional characteristics and potential for stereoselective interactions with biological targets.

Chemical Identifiers

For unambiguous identification in chemical databases and literature, 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is associated with specific chemical identifiers that precisely define its structure.

Table 2: Chemical Identifiers for 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Identifier TypeValue
IUPAC Name2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
InChIInChI=1S/C14H17NO2/c16-14(17)13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,16,17)
InChI KeyOIAGHEMWVXRIGQ-UHFFFAOYSA-N
Canonical SMILESC1CC2C(C1CN2CC3=CC=CC=C3)C(=O)O

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid can be accomplished through several methodologies, with palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes being particularly notable. This synthetic approach demonstrates versatility with a broad range of substrates and allows for the construction of bridged aza-bicyclic structures that can be further functionalized to develop libraries of structurally related compounds.

The synthetic pathway typically involves multiple steps, beginning with appropriately functionalized precursors that undergo cyclization to form the bicyclic framework. The incorporation of the benzyl group can occur either during the initial stages of synthesis or through subsequent modification of the nitrogen-containing bicyclic structure.

Chemical Reactivity

Types of Reactions

The presence of both benzyl and carboxylic acid functional groups, along with the unique bicyclic structure, enables 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid to participate in various chemical transformations. Based on its structure and chemical properties, the compound can undergo several types of reactions:

  • Reduction reactions: These involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially transforming the carboxylic acid group into alcohols or other reduced derivatives.

  • Substitution reactions: The compound can undergo replacement of one functional group with another, allowing for diverse structural modifications and the creation of novel derivatives with potentially enhanced properties.

  • Esterification: The carboxylic acid functionality readily reacts with alcohols to form esters, as evidenced by the existence of ethyl ester derivatives mentioned in the literature .

Reagents and Reaction Mechanisms

The reactions of 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid typically employ specific reagents and proceed through defined mechanistic pathways. Common reagents include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the formation of desired products with optimal yields and selectivity.

The carboxylic acid group serves as a versatile site for derivatization, enabling the creation of amides, esters, and other carboxylic acid derivatives. The nitrogen atom in the azabicyclic system can also participate in reactions, although its reactivity is modulated by the attached benzyl group, which provides steric and electronic influences that can direct the course of chemical transformations.

Biological Activity and Applications

Pharmacological Properties

Research indicates that compounds within the azabicyclo[2.2.1] family, including 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid, often exhibit interactions with neurotransmitter systems, particularly cholinergic receptors. These interactions can lead to various pharmacological effects, including modulation of neurotransmission with potential therapeutic applications in neurological disorders.

Studies have shown that derivatives of azabicyclo compounds may act as antagonists at cholinergic receptors, suggesting potential applications in treating conditions characterized by excessive cholinergic activity, such as certain types of poisoning or overactive bladder syndromes.

Enzyme Inhibition

A notable biological activity attributed to 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is its ability to inhibit cathepsin C, an enzyme implicated in various pathological processes, including inflammation and cancer progression. The compound's selectivity for cathepsin C over other cathepsins enhances its therapeutic potential and makes it a valuable lead compound for the development of more potent and selective enzyme inhibitors.

Comparative Analysis

Structural Analogs

Several compounds structurally related to 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid have been identified and studied. These include:

  • 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

  • 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

  • 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

  • Anti-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester

  • N-benzyl-2-azabicyclo[2.2.1]heptan-7-one

  • Anti-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Table 3: Comparison of 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid with Structural Analogs

CompoundKey Structural DifferencePotential Impact on Activity
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptaneBromo substituent instead of carboxylic acidChanged polarity and reactivity profile
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acidDifferent position of nitrogen and protective groupAltered three-dimensional structure and biological interactions
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acidDifferent bicyclic frameworkModified conformational properties
Anti-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl esterEsterified carboxylic acidEnhanced lipophilicity and membrane permeability

Structure-Activity Relationships

2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is distinguished by its specific bicyclic structure and the combination of benzyl and carboxylic acid functional groups. This unique structural arrangement creates a distinctive chemical and biological profile that differentiates it from related compounds.

The benzyl group attached to the nitrogen atom likely influences the compound's lipophilicity and its ability to interact with biological targets through hydrophobic and π-stacking interactions. The carboxylic acid group at the 7-position provides a site for hydrogen bonding and potential interactions with enzymes or receptors, contributing to the compound's biological activity profile. Understanding these structure-activity relationships is essential for optimizing the compound's properties for specific applications and for guiding the design of more potent and selective derivatives.

Current Research and Future Perspectives

Current research on 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid focuses on exploring its potential applications in medicinal chemistry and its utility as a building block for more complex molecules. The compound's unique structural features make it valuable for the synthesis of heterocyclic compounds with potential biological activities.

Ongoing research efforts are directed toward:

  • Development of more efficient and scalable synthetic routes to access the compound and its derivatives

  • Further investigation of its biological activities, particularly in the contexts of enzyme inhibition and anti-inflammatory effects

  • Exploration of structure-activity relationships to design optimized analogs with enhanced properties

  • Evaluation of potential therapeutic applications in areas such as inflammation, viral infections, and neurological disorders

As research continues to advance our understanding of bicyclic compounds and their biological activities, 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid remains a valuable subject of study with potential implications for medicinal chemistry and drug development.

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